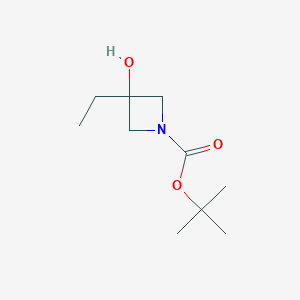

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Description

Systematic Name and Structural Components

The compound’s IUPAC name, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate , reflects its core azetidine ring and substituents:

- Azetidine ring : A four-membered nitrogen-containing heterocycle (C₃H₆N).

- 3-ethyl-3-hydroxy substituents : A geminal diethyl and hydroxyl group at the 3-position.

- 1-carboxylate group : A tert-butyl carbamate (Boc) protecting group at the 1-position.

| Identifier | Value |

|---|---|

| Molecular formula | C₁₀H₁₉NO₃ |

| Molecular weight | 201.27 g/mol |

| SMILES | CCC1(O)CN(C(=O)OC(C)(C)C)C1 |

| InChI | InChI=1S/C10H19NO3/c1-6-11(5)7-12(8-11)9(13)14-10(2,3)4/h6-8H2,1-5H3 |

| InChIKey | JGGDQCBQRVQHTI-UHFFFAOYSA-N |

| CAS number | 398489-28-6 |

Key Functional Groups and Stereochemistry

The molecule features:

- Steric hindrance : The tert-butyl group at the 1-position and ethyl group at the 3-position introduce significant steric bulk.

- Hydrogen bonding potential : The hydroxyl group at the 3-position enables intermolecular or intramolecular hydrogen bonding.

- Ring strain : The azetidine ring’s inherent strain (~25.4 kcal/mol) influences conformational preferences.

Crystallographic Analysis and Conformational Studies

Comparative Conformational Behavior

In azetidine derivatives, conformational flexibility is influenced by substituents:

- 3-Oxoazetidines : The carbonyl group stabilizes a planar conformation, reducing puckering.

- 3-Hydroxyazetidines : The hydroxyl group introduces additional steric and electronic effects, favoring distinct puckered states.

Comparative Structural Analysis with Related Azetidine Derivatives

Structural Comparison Table

| Compound | Substituents | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound (CAS 398489-28-6) | 3-Ethyl, 3-hydroxy, 1-Boc | 201.27 g/mol | Geminal ethyl/hydroxyl, steric bulk, hydrogen bonding |

| 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) | 3-Hydroxy, 1-Boc | 173.21 g/mol | Hydroxyl group without ethyl, reduced steric hindrance |

| Tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) | 3-Oxo, 1-Boc | 171.19 g/mol | Carbonyl group, planar conformation, enhanced electrophilicity |

Properties

IUPAC Name |

tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZFIDSJDFVTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192480 | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398489-28-6 | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398489-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Halogenated Azetidine Intermediate

A well-documented method involves the conversion of tert-butyl 3-iodoazetidine-1-carboxylate to the hydroxy derivative by nucleophilic substitution with acetate followed by hydrolysis:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Acetoxylation | tert-butyl 3-iodoazetidine-1-carboxylate, potassium acetate, dry DMSO, 80°C, overnight | Substitution of iodine by acetate ion | Monitored by TLC and $$^{1}H$$ NMR |

| 2. Hydrolysis | Potassium hydroxide in water, room temperature, 30 min | Conversion of acetate to hydroxy group | Workup by extraction with ethyl acetate, drying, and concentration |

This method yields tert-butyl 3-hydroxyazetidine-1-carboxylate as a key intermediate, which can be further functionalized to introduce the ethyl substituent on the 3-position carbon.

Introduction of the Ethyl Group at the 3-Position

The ethyl substituent at the 3-position can be introduced through carbonyl chemistry routes involving nucleophilic addition or alkylation:

Using tert-butyl 3-oxoazetidine-1-carboxylate as a precursor , the 3-position carbonyl can be subjected to nucleophilic addition with ethyl nucleophiles (e.g., ethylmagnesium bromide or ethyl lithium reagents), followed by workup to yield the 3-ethyl-3-hydroxy derivative.

Alternatively, cyanomethylation followed by reduction can be employed. The cyanomethyl group is introduced at the 3-position, then reduced to an ethyl group via hydrogenation or chemical reduction methods.

These methods require careful control of reaction conditions to avoid ring opening or racemization.

Green and Facile Synthetic Approaches

Recent research emphasizes environmentally friendly and scalable syntheses of azetidine derivatives related to this compound. For example, green oxidation methods in microchannel reactors have been developed for similar quaternary azetidine intermediates, employing commercially available and low-cost starting materials with minimal use of hazardous reagents.

Such methods are promising for industrial scale-up due to:

- Reduced use of toxic reagents

- Improved yields and selectivity

- Simplified purification steps

Purification and Characterization

Purification of the target compound typically involves:

- Extraction with organic solvents (e.g., ethyl acetate)

- Washing with brine to remove inorganic impurities

- Drying over anhydrous sodium sulfate

- Concentration under reduced pressure

- Column chromatography using silica gel with gradient elution (petroleum ether/ethyl acetate mixtures) to separate by-products

Structural confirmation is achieved by:

- Nuclear Magnetic Resonance (NMR) spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR to verify the azetidine ring, tert-butyl group, ethyl, and hydroxy substituents.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- Thin Layer Chromatography (TLC) for reaction monitoring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetoxylation-Hydrolysis | tert-butyl 3-iodoazetidine-1-carboxylate | Potassium acetate, KOH, DMSO | 80°C overnight, RT hydrolysis | Straightforward, good yield | Requires halogenated intermediate |

| Carbonyl Addition | tert-butyl 3-oxoazetidine-1-carboxylate | Ethyl nucleophiles (Grignard, organolithium) | Low temperature, inert atmosphere | Direct ethyl introduction | Sensitive to moisture, possible ring opening |

| Cyanomethylation-Reduction | tert-butyl 3-oxoazetidine-1-carboxylate | Cyanomethyl reagents, reducing agents | Photoredox catalysis or chemical reduction | Versatile, allows further functionalization | Multi-step, requires catalyst optimization |

| Green Oxidation in Microreactor | Benzylamine derivatives (related intermediates) | Green oxidants, microchannel reactor | Continuous flow, mild conditions | Environmentally friendly, scalable | Requires specialized equipment |

Research Findings and Optimization Notes

The acetoxylation-hydrolysis method is well-established and allows efficient conversion of halogenated azetidine to hydroxy derivatives with minimal side reactions.

Photoredox catalysis for cyanomethylation has been shown to improve regioselectivity and yield but requires careful solvent and catalyst choice.

Green synthesis methods using microchannel reactors provide a promising industrial route with enhanced safety and reduced environmental impact.

Reaction monitoring by TLC and $$^{1}H$$ NMR is critical to optimize reaction times and avoid overreaction or decomposition.

Purification by silica gel chromatography with gradient elution ensures high purity, essential for subsequent synthetic applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation to form a ketone derivative. A highly efficient method employs the TEMPO/H₂O₂ system in a microchannel reactor, which minimizes side reactions and enhances yield compared to traditional methods .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TEMPO, H₂O₂ | Microchannel reactor, 0–5°C | tert-Butyl 3-ethyl-3-oxoazetidine-1-carboxylate | 91% |

Mechanism : The reaction proceeds via radical-mediated oxidation, where TEMPO acts as a catalyst, and H₂O₂ serves as the terminal oxidizer. The microchannel reactor ensures rapid mixing and temperature control, reducing decomposition .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functionalization of the azetidine ring.

O-Alkylation

Reaction with benzyl bromides in the presence of potassium tert-butoxide yields ether derivatives :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide, KOtBu | THF, room temperature, 14 hours | tert-Butyl 3-(benzyloxy)-3-ethylazetidine-1-carboxylate | 88% |

Mechanism : Deprotonation of the hydroxyl group by KOtBu generates an alkoxide intermediate, which undergoes nucleophilic attack on the benzyl bromide .

Acetoxylation and Benzoylation

The hydroxyl group can be replaced with acetate or benzoyl groups under mild conditions :

Ring-Opening and Rearrangement

Under Lewis acid catalysis, the azetidine ring undergoes deconstructive isomerization via C–C bond cleavage, forming cyclopropane derivatives :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂, –20°C, 2 hours | (1-(tert-Butoxycarbonyl)cyclopropyl)(aryl)methanol | 72% |

Mechanism : Coordination of BF₃ to the hydroxyl group induces ring strain, leading to selective cleavage of the C–C bond and subsequent cyclopropane formation .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, a common step in pharmaceutical synthesis :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (aqueous) | Ethyl acetate, reflux, 3 hours | 3-Ethyl-3-hydroxyazetidine-1-carboxylic acid | 95% |

Comparative Reactivity Table

Research Implications

Scientific Research Applications

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3-hydroxy and 3-ethyl substituents differentiate this compound from structurally related azetidine derivatives. Key analogues include:

*Molecular weight inferred from structural similarity to methyl analogue.

†Based on similarity scoring for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate .

Key Observations :

- However, the hydroxy group counterbalances this by introducing hydrogen-bonding capacity, improving solubility in polar solvents .

- Electron-Withdrawing Groups: Derivatives like tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate exhibit higher reactivity due to the electron-withdrawing cyano group, making them suitable for nucleophilic substitutions .

- Steric Effects : Bulky substituents (e.g., benzyl in ) reduce reaction yields (42–74%) compared to smaller groups, highlighting synthetic challenges .

Physical and Chemical Properties

- Boiling Points and Density : tert-Butyl 3-acetylazetidine-1-carboxylate has a predicted boiling point of 274.7°C and density of 1.104 g/cm³, suggesting higher thermal stability than hydroxylated analogues .

- Solubility : Hydroxy-containing derivatives (e.g., tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate) are expected to exhibit greater aqueous solubility than purely alkyl-substituted variants, critical for pharmaceutical formulations .

Biological Activity

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the tert-butyl and ethyl groups, along with the hydroxy and carboxylate functionalities, contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and prostate cancer .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Protein Interactions : The hydroxy group can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activity or receptor function.

- Covalent Bond Formation : The electrophilic nature of the azetidine ring allows for covalent interactions with nucleophilic sites on biomolecules, which may alter their structural and functional properties .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests a promising potential for development as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

Another study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 30 µM after 48 hours of exposure .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 50 | 30 |

| Tert-butyl 3-formylazetidine-1-carboxylate | Antimicrobial | 40 | Not studied |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Limited studies available | Not reported | Not reported |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves multi-step reactions starting with azetidine intermediates. For example, tert-butyl hydroperoxide can oxidize hydroxyl groups under controlled temperatures (40–60°C) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Catalysts such as triethylamine are often used to enhance yields . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity or catalyst loading to suppress side reactions (e.g., over-oxidation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, hydroxyazetidine protons at δ 3.0–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] peak at m/z 256.34) .

- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and hydrogen-bonding networks .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates impurities. For hygroscopic intermediates, inert atmospheres (N/Ar) prevent degradation during rotary evaporation. Recrystallization in ethanol/water mixtures improves crystallinity .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the azetidine ring (e.g., ethyl vs. methyl groups)?

- Methodological Answer : Substituent effects are studied via kinetic isotope experiments or DFT calculations. For example, bulkier ethyl groups may sterically hinder nucleophilic substitution at the azetidine nitrogen, requiring stronger bases (e.g., NaH instead of KCO) to activate the reaction site. Comparative studies using analogues (e.g., tert-butyl 3-methyl-3-hydroxyazetidine-1-carboxylate) reveal steric and electronic trends .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl-protected intermediates?

- Methodological Answer : Contradictions often arise from solvent trace impurities or moisture sensitivity. Systematic reproducibility studies under strictly anhydrous conditions (e.g., molecular sieves in THF) and standardized workup protocols (e.g., quenching with saturated NHCl) minimize variability. Meta-analyses of literature data (e.g., PubChem entries) highlight optimal conditions .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like enzymes or receptors. For instance, the hydroxyazetidine moiety may form hydrogen bonds with catalytic residues, while the tert-butyl group enhances lipophilicity for membrane penetration. Validation via SPR binding assays or enzymatic inhibition studies bridges computational and experimental data .

Key Considerations for Experimental Design

- Steric Effects : The tert-butyl group limits accessibility to the azetidine nitrogen, favoring bulky electrophiles in substitution reactions .

- Acid Sensitivity : The Boc-protecting group requires mild deprotection (e.g., TFA/DCM) to avoid ring-opening side reactions .

- Biological Relevance : Structural analogues (e.g., piperidine derivatives) show activity as enzyme inhibitors, suggesting potential for structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.